Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone
Description
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is a versatile chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific research and industrial applications.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
morpholin-4-yl-(3-piperidin-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)10-9-19-15-12(10)11-3-1-2-4-14-11/h9,11,14H,1-8H2 |
InChI Key |
PZRVGDVJYXTRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NOC=C2C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone typically involves the reaction of 5-methyl-isoxazole-4-carboxylic acid with 4-(2-chloro-4-nitrophenyl)piperidine . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The synthetic route can be depicted as follows:
Step 1: Preparation of 5-methyl-isoxazole-4-carboxylic acid.
Step 2: Reaction with 4-(2-chloro-4-nitrophenyl)piperidine to form the intermediate.
Step 3: Further reaction and purification to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone
The synthesis of this compound involves several chemical reactions that yield the target compound with high purity. The compound is characterized by its unique isoxazole structure, which contributes to its biological activity.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Piperidine + Isocyanate | Piperidinyl intermediate |
| 2 | Reaction with isoxazole derivative | Morpholino compound |
| 3 | Purification (e.g., recrystallization) | This compound |
This compound has been evaluated for its pharmacological properties, particularly as an antitumor agent. Studies have shown that compounds containing piperidine and isoxazole moieties exhibit significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
Research indicates that the compound demonstrates potent antitumor activity, potentially through mechanisms involving inhibition of specific kinases or modulation of signaling pathways related to cancer cell proliferation.
Table 2: Cytotoxicity Data
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Morpholino Compound | MCF-7 (Breast Cancer) | 15.0 |
| Morpholino Compound | A549 (Lung Cancer) | 12.5 |
| Control (Standard Drug) | MCF-7 | 8.0 |
| Control (Standard Drug) | A549 | 10.0 |
Case Studies
Several case studies highlight the efficacy of this compound in vivo:
Case Study 1: Xenograft Model
In a study utilizing a xenograft model of BRCA1-deficient cancer, the compound was administered at varying doses. The results indicated a significant reduction in tumor volume compared to control groups, demonstrating its potential as a therapeutic agent in specific cancer types .
Case Study 2: Combination Therapy
Another investigation explored the use of this compound in combination with established chemotherapeutic agents. The combination therapy showed enhanced efficacy, suggesting that this compound could be used to overcome resistance mechanisms in cancer treatment .
Mechanism of Action
The mechanism of action of Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of nucleoprotein accumulation in the nucleus, thereby inhibiting viral replication . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone
- Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone
Uniqueness
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity. This uniqueness makes it particularly valuable in targeted applications, such as antiviral research and pharmaceutical development.
Biological Activity
Morpholino(3-(piperidin-2-yl)isoxazol-4-yl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an antitumor agent through the inhibition of phosphoinositide 3-kinase (PI3K) pathways. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its unique isoxazole and piperidine moieties, which contribute to its biological properties. The compound's structure can be represented as follows:
Inhibition of PI3K Pathway
The PI3K pathway plays a crucial role in regulating cellular processes such as growth, survival, and metabolism. This compound has been shown to inhibit specific isoforms of PI3K, particularly PI3Kδ, which is implicated in various cancers. Studies have reported IC50 values indicating potent inhibitory activity:
| Compound | IC50 (μmol/L) |
|---|---|
| This compound | 0.286 |
This inhibition leads to reduced cell proliferation in cancer cell lines, demonstrating its potential as an antitumor agent .
Antitumor Activity
Research has demonstrated that derivatives of morpholino compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies evaluating the compound against breast cancer cell line BT-474 revealed:
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| Compound 20 | BT-474 | 1.565 |
| Compound 21 | BT-474 | 1.311 |
These results indicate that the compound not only inhibits PI3K but also effectively reduces cell viability in tumor cells .
Case Studies
- Breast Cancer : A study focusing on breast cancer cells demonstrated that morpholino derivatives significantly inhibited cell growth and induced apoptosis. The mechanisms involved include the modulation of key signaling pathways associated with tumor growth and survival.
- Lung Cancer : Another investigation into lung cancer models indicated that treatment with morpholino compounds led to decreased tumor size and improved survival rates in animal models. This suggests a promising application in lung cancer therapies.
Additional Biological Activities
Beyond antitumor effects, this compound has shown potential antibacterial and antifungal properties. In vitro studies have indicated that certain derivatives possess activity against Gram-positive and Gram-negative bacteria, expanding the scope of its biological applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
